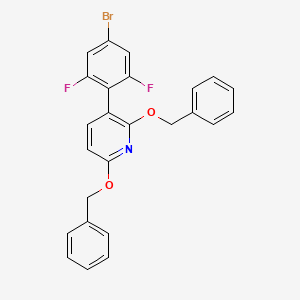2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine
CAS No.:
Cat. No.: VC18607653
Molecular Formula: C25H18BrF2NO2
Molecular Weight: 482.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H18BrF2NO2 |
|---|---|
| Molecular Weight | 482.3 g/mol |
| IUPAC Name | 3-(4-bromo-2,6-difluorophenyl)-2,6-bis(phenylmethoxy)pyridine |
| Standard InChI | InChI=1S/C25H18BrF2NO2/c26-19-13-21(27)24(22(28)14-19)20-11-12-23(30-15-17-7-3-1-4-8-17)29-25(20)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
| Standard InChI Key | POSHZFIEYVGGKI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=C(C=C(C=C3F)Br)F)OCC4=CC=CC=C4 |
Introduction
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is a complex organic compound with the CAS number 2758532-18-0. It is synthesized and sold by companies like Reagentia, often used in chemical research and synthesis due to its unique structure and potential applications in pharmaceuticals and materials science.
Synthesis and Applications
The synthesis of 2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine typically involves multi-step organic synthesis, including the formation of the pyridine core and subsequent substitution reactions to introduce the bromo-difluorophenyl and dibenzyloxy groups. This compound may be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity or unique optical properties.
Potential Applications
-
Pharmaceuticals: The presence of halogens and aromatic rings makes this compound a candidate for further modification into pharmaceuticals, where such groups can interact with biological targets.
-
Materials Science: The compound's structure suggests potential applications in materials with specific optical or electrical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume